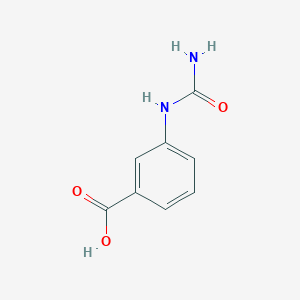

3-Ureidobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(carbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDCBLOFRYIIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304417 | |

| Record name | 3-Ureidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20632-43-3 | |

| Record name | 20632-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ureidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 3-Ureidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 3-ureidobenzoic acid, focusing on its synthesis, detailed characterization, and potential biological relevance. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is an aromatic compound containing both a carboxylic acid and a urea functional group. The presence of these moieties imparts a range of chemical properties that make it an interesting scaffold for drug development. The urea group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the benzoic acid portion provides a site for further chemical modification and can influence the compound's pharmacokinetic profile. Derivatives of ureidobenzoic acid have been explored for various therapeutic applications, including as enzyme inhibitors. This guide details a reliable synthetic route to this compound and provides a thorough analysis of its physicochemical and spectral properties.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 3-aminobenzoic acid with a cyanate salt in an acidic aqueous medium. This method provides a straightforward and efficient route to the desired product.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence: the in-situ formation of isocyanic acid from a cyanate salt, followed by the nucleophilic attack of the amino group of 3-aminobenzoic acid.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-aryl ureas.[1][2][3]

Materials:

-

3-Aminobenzoic acid

-

Sodium cyanate (or Potassium cyanate)

-

Concentrated Hydrochloric Acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid in deionized water and a stoichiometric amount of hydrochloric acid with gentle heating.

-

In a separate beaker, prepare a solution of sodium cyanate in deionized water.

-

Slowly add the sodium cyanate solution to the stirred solution of 3-aminobenzoic acid hydrochloride.

-

Heat the reaction mixture to reflux (approximately 100-104 °C) and maintain for 1-2 hours.

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified this compound in a vacuum oven.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and observed physicochemical and spectral data.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol |

Spectral Data

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.8 | br s | 1H | -COOH |

| ~8.8 | s | 1H | Ar-NH- |

| ~8.1 | s | 1H | H-2 |

| ~7.7 | d | 1H | H-6 |

| ~7.5 | d | 1H | H-4 |

| ~7.3 | t | 1H | H-5 |

| ~6.0 | br s | 2H | -NH₂ (urea) |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~167.5 | -COOH |

| ~155.0 | -C=O (urea) |

| ~140.0 | C-3 |

| ~131.0 | C-1 |

| ~129.0 | C-5 |

| ~123.0 | C-6 |

| ~122.0 | C-4 |

| ~118.0 | C-2 |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3200 | N-H stretching (urea and amide) |

| 3200-2500 (broad) | O-H stretching (carboxylic acid dimer) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1660 | C=O stretching (urea, Amide I) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1550 | N-H bending (urea, Amide II) |

| ~1300 | C-O stretching / O-H bending |

Mass Spectrometry (EI):

| m/z | Assignment |

| 180 | [M]⁺ |

| 163 | [M - NH₃]⁺ |

| 136 | [M - HNCO]⁺ |

| 118 | [M - HNCO - H₂O]⁺ |

| 92 | [C₆H₆N]⁺ |

Biological Activity and Signaling Pathways

Urea-containing compounds are prevalent in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.[4] Derivatives of ureidobenzoic acid have been investigated as inhibitors of various enzymes. For instance, some halo-substituted derivatives have shown potent inhibitory activity against jack bean urease.[5] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of infections by organisms such as Helicobacter pylori.

Illustrative Signaling Pathway: Urease Inhibition

The following diagram illustrates the enzymatic action of urease and its inhibition by a ureidobenzoic acid derivative.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The straightforward synthetic route and the presence of versatile functional groups make this compound an attractive starting point for the development of novel therapeutic agents. The provided spectral data serves as a crucial reference for the identification and quality control of this molecule. Further investigation into the biological activities of this compound and its derivatives is warranted to explore their full potential in drug discovery, particularly in the realm of enzyme inhibition.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 3-Ureidobenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction

3-Ureidobenzoic acid is an organic compound featuring both a carboxylic acid and a urea functional group attached to a benzene ring. The interplay of these groups dictates its physicochemical properties, which are critical determinants of its behavior in biological systems. Understanding properties such as solubility, ionization (pKa), and lipophilicity (LogP) is fundamental for drug development professionals, as these parameters profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a summary of the core physicochemical properties of this compound. As experimental data for this specific compound is not extensively available in public literature, this document presents a combination of predicted values from computational models and detailed, standardized experimental protocols for their empirical determination. These methodologies serve as a robust framework for researchers aiming to characterize this molecule in a laboratory setting.

Chemical Identity and Structure

The molecular structure of this compound consists of a benzoic acid core with a ureido substituent at the meta-position.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-(carbamoylamino)benzoic acid |

| CAS Number | 587-39-3 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| SMILES | C1=CC(=CC(=C1)C(=O)O)NC(=O)N |

Summary of Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. These values are computationally predicted and should be confirmed by experimental measurement for drug development applications.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Melting Point | 235-245 °C (Decomposition) |

| Boiling Point | Not Available |

| Aqueous Solubility | 1.65 g/L (at 25 °C) |

| pKa (acidic) | 3.90 ± 0.10 (Carboxylic Acid) |

| pKa (basic) | -1.5 ± 0.4 (Urea) |

| LogP | 0.75 |

Detailed Properties and Experimental Protocols

This section provides detailed methodologies for the experimental determination of the principal physicochemical properties.

Melting Point

The melting point is a critical indicator of a compound's purity and is determined as the temperature range over which the solid phase transitions to liquid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm. The packing is achieved by tapping the tube to ensure a dense sample.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated metal block with a sample holder and a viewing lens.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the predicted melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Aqueous Solubility

Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. It is a crucial parameter for oral drug absorption.

Experimental Protocol: Shake-Flask Method

-

Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The container is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.

-

Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Ionization Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. It determines the extent of a molecule's ionization at a given pH, which affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low) to create a solution of known concentration (e.g., 1 mM). The ionic strength is kept constant using an electrolyte like 0.15 M KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, the pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Experimental Workflow for pKa Determination by Potentiometric Titration.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a key predictor of cell membrane permeability.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A small, known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated gently (to prevent emulsion formation) at a constant temperature for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A sample is carefully taken from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined by HPLC-UV.

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([C]ₒ꜀ₜₐₙₒₗ / [C]ₐᵩᵤₑₒᵤₛ).

Caption: Experimental Workflow for LogP Determination by the Shake-Flask Method.

An In-depth Technical Guide to 3-Ureidobenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ureidobenzoic acid derivatives and their analogs, a chemical scaffold of significant interest in modern drug discovery. This document delves into their synthesis, biological activities, and structure-activity relationships, with a focus on their potential as enzyme inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound derivatives are a class of organic compounds characterized by a benzoic acid moiety substituted with a urea group at the 3-position. This structural motif has proven to be a versatile template for the design of inhibitors targeting a range of enzymes, including protein kinases and Bcl-2 family proteins, as well as exhibiting antimicrobial properties. The urea linkage provides a rigid hydrogen-bonding donor-acceptor system, which can be crucial for binding to the active sites of biological targets. The benzoic acid group offers a point for further functionalization to modulate physicochemical properties such as solubility and cell permeability, and to establish additional interactions with the target protein.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a convergent synthetic approach. A common method involves the reaction of 3-aminobenzoic acid or its ester equivalent with an appropriate isocyanate. Alternatively, the urea functionality can be constructed by reacting 3-aminobenzoic acid with a carbamoyl chloride or by a Curtius rearrangement of a corresponding acyl azide followed by trapping with an amine.

Below is a general workflow for the synthesis of a library of this compound derivatives:

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives have been investigated for a variety of biological activities, primarily as inhibitors of protein kinases and anti-apoptotic proteins, and as antimicrobial agents. The following sections summarize the quantitative data and key SAR insights for these activities.

Protein Kinase Inhibition

Many this compound analogs are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The urea hinge-binding motif is a common feature in many kinase inhibitors.

| Compound ID | Target Kinase | R-Group on Urea | IC50 (nM) | Reference |

| 1a | B-Raf (V600E) | 4-chloro-3-(trifluoromethyl)phenyl | 6 | [1] |

| 1b | VEGFR-2 | 4-chloro-3-(trifluoromethyl)phenyl | 90 | [1] |

| 2a | p38α MAPK | 2,4-dichlorophenyl | 15 | [1] |

| 3a | EGFR | 3-ethynylphenyl | 21 | [2] |

| 3b | EGFR (T790M) | 3-ethynylphenyl | 35.4 | [2] |

Key SAR Insights for Kinase Inhibition:

-

The nature of the substituent on the terminal nitrogen of the urea is critical for potency and selectivity.

-

Halogenated and trifluoromethyl-substituted phenyl groups often enhance inhibitory activity against kinases like B-Raf and VEGFR.

-

The substitution pattern on the benzoic acid ring can be modified to improve pharmacokinetic properties without significantly impacting kinase inhibition.

Bcl-2 Family Protein Inhibition

The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 is a common mechanism of cancer cell survival. This compound derivatives have been explored as BH3 mimetics to inhibit these proteins and induce apoptosis.

| Compound ID | Target Protein | R-Group on Urea | Ki (µM) | Reference |

| 4a | Bcl-2 | 4'-chlorobiphenyl-4-yl | 0.12 | [3][4] |

| 4b | Bcl-xL | 4'-chlorobiphenyl-4-yl | 1.10 | [3][4] |

| 4c | Mcl-1 | 4'-chlorobiphenyl-4-yl | 0.26 | [3][4] |

| 5a | Bcl-2 | 4-(phenylethynyl)phenyl | 0.11 | [3] |

| 5b | Mcl-1 | 4-(phenylethynyl)phenyl | 0.15 | [3] |

Key SAR Insights for Bcl-2 Inhibition:

-

Extended aromatic systems on the urea moiety are often required for effective binding to the hydrophobic groove of Bcl-2 family proteins.

-

Substituents that can form additional interactions, such as hydrogen bonds or halogen bonds, can improve binding affinity.

-

Selectivity among Bcl-2 family members can be modulated by altering the substitution pattern on the terminal aromatic ring.

Antimicrobial Activity

The emergence of antibiotic resistance has necessitated the development of new antimicrobial agents. Ureidobenzoic acid derivatives have shown promise as inhibitors of bacterial growth.

| Compound ID | Bacterial Strain | R-Group on Urea | MIC (µg/mL) | Reference |

| 6a | S. aureus | 4-fluorophenyl | 1 | [5] |

| 6b | S. aureus | 3,4-dichlorophenyl | 0.5 | [5] |

| 7a | E. coli | 3-bromophenyl | >500 | [5] |

| 8a | B. subtilis | 3-bromobenzylidene | 2.11 (µM/ml) | [6] |

| 8b | S. aureus | 3,4,5-trimethoxybenzylidene | 1.82 (µM/ml) | [6] |

Key SAR Insights for Antimicrobial Activity:

-

Lipophilic substituents on the aniline moiety of the urea group tend to improve activity against Gram-positive bacteria.

-

The presence of electron-withdrawing groups, such as halogens, on the terminal phenyl ring can enhance antibacterial potency.

-

Activity against Gram-negative bacteria is often limited, suggesting challenges with permeating the outer membrane.

Signaling Pathways

This compound derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic and potential off-target effects of these compounds.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in B-Raf are common in many cancers, leading to constitutive activation of this pathway. This compound derivatives can act as ATP-competitive inhibitors of B-Raf, blocking downstream signaling.

Caption: Inhibition of the RAF-MEK-ERK pathway by a this compound derivative.

Bcl-2 Mediated Anti-Apoptotic Pathway

Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This compound derivatives can act as BH3 mimetics, binding to the hydrophobic groove of Bcl-2 and displacing pro-apoptotic proteins, thereby triggering apoptosis.

Caption: Mechanism of apoptosis induction by a this compound derivative targeting Bcl-2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of this compound Derivatives

-

Dissolution: Dissolve 3-aminobenzoic acid (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution, add the corresponding aryl or alkyl isocyanate (1.05 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, if a precipitate has formed, filter the solid product and wash with a small amount of cold solvent. If the product is soluble, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)

This protocol is a general guideline and may require optimization for specific kinases.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the recombinant kinase in kinase buffer.

-

Prepare a solution of the kinase substrate (e.g., inactive MEK1 for RAF kinase) and ATP in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of serially diluted test compound to the wells of the plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 10 µL of the diluted kinase solution to each well (except the no-enzyme control).

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and quantify the amount of ADP produced using a commercial kinase assay kit (e.g., ADP-Glo™). This typically involves adding a detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background signal (no-enzyme control) from all other measurements.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium on an agar plate, inoculate a few colonies into a suitable broth (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it reaches the log phase of growth, corresponding to a turbidity of a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in the broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for bacterial growth (turbidity).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Optionally, a growth indicator dye such as resazurin can be added to aid in the visualization of bacterial viability.

-

In Vitro ADME: Metabolic Stability in Liver Microsomes

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Thaw liver microsomes (e.g., human or rat) on ice.

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare an NADPH-regenerating system solution.

-

-

Assay Procedure:

-

In a microcentrifuge tube, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM) and liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Include a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) from the half-life and the protein concentration.

-

Conclusion

This compound derivatives represent a promising and versatile scaffold in drug discovery. Their synthetic tractability and ability to be tailored to interact with a variety of biological targets make them attractive starting points for the development of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used for their evaluation. The presented quantitative data and SAR insights, along with the elucidation of the relevant signaling pathways, offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of compounds. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and on developing compounds with improved selectivity profiles to minimize off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

3-Ureidobenzoic Acid: A Technical Guide to its Biological Significance and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ureidobenzoic acid is an organic compound whose direct biological activities are not extensively documented in publicly available literature. However, its utility as a chemical scaffold in the synthesis of biologically active molecules is emerging. This technical guide provides a comprehensive overview of the known applications of this compound, with a particular focus on its role in the development of a novel stimulator of the human Hsp70-disaggregase system. This guide will detail the synthetic protocols, the biological context of the resulting derivatives, and provide a framework for future research into the therapeutic potential of this compound-based compounds.

Introduction to this compound

This compound is a derivative of benzoic acid characterized by a ureido group (-NH-CO-NH2) at the meta-position of the benzene ring. While the pharmacological profile of this compound itself remains largely uncharacterized, its chemical structure presents opportunities for the synthesis of more complex molecules with potential therapeutic applications. The urea moiety can act as a hydrogen bond donor and acceptor, and the carboxylic acid group provides a site for further chemical modification, making it a versatile building block in medicinal chemistry.

Recent research has highlighted the use of this compound as a key starting material in the synthesis of a dihydropyrimidine derivative that demonstrates significant biological activity related to protein quality control pathways.

Synthetic Utility in the Development of Hsp70-Disaggregase System Stimulators

A notable application of this compound is in the synthesis of a dihydropyrimidine compound that enhances the activity of the human Hsp70-disaggregase system.[1] This system is a critical component of the cellular machinery responsible for refolding aggregated proteins, a process that is implicated in numerous neurodegenerative diseases and other proteinopathies.

Synthesis of a Dihydropyrimidine Derivative

A dihydropyrimidine derivative was synthesized using this compound, 2,4-dichlorobenzaldehyde, and benzyl acetoacetate in a one-pot reaction.[1]

Experimental Protocol:

-

Reactants:

-

This compound (0.125 g, 0.694 mmol, 1 eq)

-

2,4-dichlorobenzaldehyde (0.123 g, 0.694 mmol, 1 eq)

-

Benzyl acetoacetate (0.137 g, 0.694 mmol, 1 eq)

-

Tetrahydrofuran (THF) (2 mL)

-

Concentrated Hydrochloric Acid (HCl) (2 drops)

-

-

Procedure:

-

A solution of this compound, 2,4-dichlorobenzaldehyde, and benzyl acetoacetate was prepared in THF.

-

Two drops of concentrated HCl were added to the solution.

-

The reaction mixture was stirred for 24 hours at room temperature.

-

The solvent was removed in vacuo.

-

The resulting residue was purified by chromatography on a silica gel column using a solvent system of ethyl acetate and hexanes (2:1 to 3:1) to yield the crude product.[1]

-

Diagram of the Synthetic Workflow:

References

The Emerging Role of 3-Ureidobenzoic Acid Scaffolds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-ureidobenzoic acid moiety is a versatile scaffold that has garnered increasing interest in medicinal chemistry. Its unique structural features, combining a urea group and a benzoic acid, allow for diverse interactions with biological targets, leading to a range of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as enzyme inhibitors and anticancer agents. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area.

Introduction

The benzoic acid framework is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1] The incorporation of a urea functionality at the meta-position introduces a rigid hydrogen-bond donor-acceptor unit, which can significantly influence the binding affinity and selectivity of the molecule for its biological target. This combination in this compound derivatives has been explored for various therapeutic targets, demonstrating the scaffold's potential in developing novel drugs for a range of diseases, including those related to bacterial infections, inflammation, and cancer.

Synthesis and Derivatization

The synthesis of this compound derivatives typically involves the reaction of 3-aminobenzoic acid with an appropriate isocyanate or a multi-step procedure involving the in-situ generation of the isocyanate.

General Synthesis of a Ureidobenzoic Acid Derivative

A representative protocol for the synthesis of a ureidobenzoic acid derivative is the preparation of 4-(3-(3-(triethoxysilyl)propyl)ureido)benzoic acid. While this example is for a 4-ureido isomer, the fundamental chemistry is applicable to the synthesis of this compound derivatives by starting with 3-aminobenzoic acid.

Experimental Protocol: Synthesis of 4-(3-(3-(triethoxysilyl)propyl)ureido)benzoic acid [2]

-

Materials: 4-aminobenzoic acid, 3-isocyanatopropyltriethoxysilane, n-hexane, dichloromethane.

-

Procedure:

-

To a 10 mL round-bottomed flask containing 4-aminobenzoic acid (5 mmol, 0.686 g), add 3-isocyanatopropyltriethoxysilane (5 mmol, 2.237 g).[2]

-

Stir the resulting mixture for 1 hour under solvent-free conditions at room temperature.[2]

-

Upon completion of the reaction, wash the precipitate with a mixture of n-hexane/dichloromethane (3:10).[2]

-

Dry the purified product at room temperature to yield (OEt)3Si(CH2)3–urea–benzoic acid.[2]

-

Therapeutic Applications and Biological Activity

Derivatives of the ureidobenzoic acid scaffold have shown significant promise in several therapeutic areas, primarily as enzyme inhibitors and anticancer agents.

Enzyme Inhibition

The urea moiety is a key pharmacophore in the design of various enzyme inhibitors, capable of forming critical hydrogen bond interactions within the active site of target enzymes.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[3] Inhibition of urease is a promising therapeutic strategy for the treatment of peptic ulcers and other related diseases. While specific this compound inhibitors are not extensively documented, the broader class of urea-containing compounds has shown potent urease inhibitory activity.

Table 1: Urease Inhibitory Activity of Representative Urea-Containing Compounds

| Compound | Target Enzyme | IC50 | Reference |

| Thiourea (Standard) | Jack Bean Urease | 472.1 ± 135.1 nM | [4] |

| Compound 4b (halo-substituted ester/amide) | Jack Bean Urease | 1.6 ± 0.2 nM | [4] |

Experimental Protocol: Urease Inhibition Assay [5]

-

Principle: The assay measures the amount of ammonia produced from the enzymatic cleavage of urea.

-

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions.

-

Add 50 µL of 2X urea substrate solution.

-

Initiate the reaction by adding 50 µL of 2X urease enzyme solution.

-

Mix on a plate shaker and incubate for a suitable time.

-

Add a detection reagent (e.g., Berthelot's reagent) to quantify ammonia production.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percent inhibition and IC50 value.[5]

-

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH is a therapeutic strategy for treating hypertension, inflammation, and pain.[7]

Table 2: sEH Inhibitory Activity of a Benzamidobenzoic Acid Hydrazide Derivative

| Compound | Target Enzyme | % Inhibition | Reference |

| 6c (4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid) | Soluble Epoxide Hydrolase | 72% | [2] |

PqsD is a key enzyme in the biosynthesis of the Pseudomonas aeruginosa quinolone signal (PQS), a quorum-sensing molecule that regulates virulence factor production and biofilm formation. Inhibition of PqsD is a promising anti-virulence strategy to combat P. aeruginosa infections.

Table 3: PqsD Inhibitory Activity of a Benzamidobenzoic Acid Derivative

| Compound | Target Enzyme | IC50 | Reference |

| Compound 5 (3-Cl substituted benzamidobenzoic acid) | PqsD | 6.2 μM | [5] |

Anticancer Activity

The ureidobenzoic acid scaffold has also been investigated for its potential as an anticancer agent. Several derivatives have shown cytotoxic activity against various cancer cell lines.

Table 4: Anticancer Activity of Benzoic Acid Derivatives

| Compound | Cell Line | IC50 | Reference |

| Compound 2 (4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid) | MCF-7 (Breast Cancer) | 18.7 µM | |

| Compound 14 (4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid) | MCF-7 (Breast Cancer) | 15.6 µM | |

| Compound 9 (Benzimidazole derivative) | Human Colorectal Cancer | 5.85 µM | |

| Compound 18 (Benzimidazole derivative) | Human Colorectal Cancer | 4.53 µM |

Experimental Protocol: MTT Assay for Cytotoxicity [4]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective inhibitors.

Urease Inhibition Mechanism

Urease inhibitors can be classified as active site-directed or mechanism-based. Urea-based inhibitors often act as competitive inhibitors, binding to the dinickel center in the active site and preventing the substrate from binding.

Caption: Competitive inhibition of Urease by a ureidobenzoic acid derivative.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH plays a crucial role in the metabolism of arachidonic acid. By inhibiting sEH, the levels of anti-inflammatory EETs are increased, which can then exert their beneficial effects.

Caption: Inhibition of the sEH pathway by a ureidobenzoic acid derivative.

PqsD and Pseudomonas aeruginosa Quorum Sensing

PqsD is a central enzyme in the PQS quorum-sensing pathway of P. aeruginosa, which controls the expression of numerous virulence factors.

Caption: Inhibition of the PqsD-mediated PQS signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the possibility of introducing a wide range of substituents allow for the fine-tuning of the pharmacological properties of these derivatives. The promising results obtained in the fields of enzyme inhibition and cancer therapy warrant further investigation. Future research should focus on optimizing the potency and selectivity of these compounds, as well as on elucidating their detailed mechanisms of action and in vivo efficacy. The development of structure-activity relationships will be crucial in guiding the design of next-generation this compound-based drugs.

References

- 1. US2878281A - Preparation of amino benzoic acids - Google Patents [patents.google.com]

- 2. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 6. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Ureidobenzoic Acid: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

3-Ureidobenzoic acid is a derivative of 3-aminobenzoic acid, also known as meta-aminobenzoic acid (MABA).[2] The synthesis of aminobenzoic acid derivatives has been a cornerstone of drug discovery, with these compounds serving as versatile building blocks for a wide array of therapeutic agents.[3][4] The introduction of a ureido group (-NH-CO-NH₂) to the 3-aminobenzoic acid scaffold is a common strategy in medicinal chemistry to explore new biological activities, as urea derivatives are known to exhibit a wide range of pharmacological effects.[5] Therefore, the "discovery" of this compound can be best understood as a logical step in the systematic functionalization of aminobenzoic acids for the development of novel compounds with potential therapeutic applications.

Synthesis of this compound

The primary and most direct synthetic route to this compound involves the reaction of 3-aminobenzoic acid with a source of isocyanic acid or a synthetic equivalent. A common laboratory-scale synthesis is the reaction of 3-aminobenzoic acid with potassium cyanate in an acidic aqueous solution.

General Experimental Protocol: Synthesis from 3-Aminobenzoic Acid

Materials:

-

3-Aminobenzoic acid

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a known quantity of 3-aminobenzoic acid in a minimal amount of dilute hydrochloric acid.

-

In a separate flask, dissolve an equimolar amount of potassium cyanate in deionized water.

-

Slowly add the potassium cyanate solution to the stirred solution of 3-aminobenzoic acid at room temperature.

-

Continue stirring the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, will precipitate out of the solution as it is less soluble than the starting material.

-

Collect the precipitate by filtration and wash with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Physicochemical Properties and Characterization

The characterization of this compound relies on a suite of modern analytical techniques to confirm its structure and purity.[6]

Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[7][8] | A single major peak under appropriate chromatographic conditions. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition.[6] | A molecular ion peak corresponding to the exact mass of C₈H₈N₂O₃. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure.[6] | ¹H NMR will show distinct signals for the aromatic protons and the protons of the ureido and carboxylic acid groups. ¹³C NMR will show signals for the different carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups.[6] | Characteristic absorption bands for N-H stretching (ureido), C=O stretching (carboxylic acid and urea), and aromatic C-H and C=C stretching. |

| Melting Point Analysis | Assessment of purity. | A sharp and defined melting point range for the pure compound. |

Potential Biological Activities and Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in the provided search results, its structural motifs are present in molecules with a wide range of therapeutic applications. Benzoic acid and its derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.[9][10][11] The ureido group is a key pharmacophore in many approved drugs and drug candidates.[5]

The combination of the benzoic acid scaffold and the ureido functional group makes this compound and its derivatives interesting candidates for screening in various drug discovery programs.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for evaluating a compound like this compound in a drug discovery context.

Caption: A simplified workflow for the progression of a compound like this compound from synthesis to preclinical development.

Conclusion

This compound represents a classic example of a molecule situated at the intersection of fundamental organic synthesis and medicinal chemistry. While its specific history of discovery is not prominently documented, its synthesis from 3-aminobenzoic acid is straightforward, and its characterization is achievable through standard analytical techniques. The true value of this compound lies in its potential as a scaffold or building block for the development of novel therapeutic agents, leveraging the established biological relevance of both the benzoic acid and ureido functional groups. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

- 1. Benzoic acid (C₆H₆COOH) [ir.ua.edu]

- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. ijarsct.co.in [ijarsct.co.in]

3-Ureidobenzoic Acid: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the synthesis, properties, and biological activities of 3-ureidobenzoic acid is notably scarce. This guide has been compiled by leveraging established principles of organic chemistry and by inferring potential characteristics and activities from studies on structurally related compounds, including isomers and other ureido-containing molecules. All presented data and protocols for which direct citation for this compound is unavailable are based on these analogous compounds and should be adapted and validated experimentally.

Introduction

The ureido functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a significant pharmacophore in medicinal chemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with biological targets.[1] This technical guide provides a comprehensive overview of this compound, a molecule combining the ureido moiety with a benzoic acid scaffold. While direct research on this specific isomer is limited, this document extrapolates its probable synthesis, physicochemical properties, and potential biological activities based on established knowledge of related compounds. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in exploring the potential of this and similar molecules.

Chemical Synthesis

A plausible and common strategy for the synthesis of this compound involves the reaction of 3-aminobenzoic acid with a source of the ureido group. Two primary methods can be postulated based on general organic synthesis principles.

Method 1: Reaction with an Isocyanate

This method involves the reaction of 3-aminobenzoic acid with an isocyanate, typically in a suitable solvent. The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. A detailed experimental protocol for a related compound, a urea-benzoic acid functionalized nanoparticle from 4-aminobenzoic acid, suggests this approach is feasible.[2]

Method 2: Reaction with Urea

Another potential route is the direct reaction of 3-aminobenzoic acid with urea. This reaction typically requires heating and may be facilitated by a catalyst.

Postulated Experimental Protocol (Inferred from related syntheses)

This protocol is a hypothetical adaptation for the synthesis of this compound from 3-aminobenzoic acid and is based on established methods for similar compounds.[2][3]

Materials:

-

3-Aminobenzoic acid

-

3-Isocyanatopropyltriethoxysilane (as a representative isocyanate source)

-

Solvent (e.g., anhydrous Dimethylformamide - DMF)

-

Stirring apparatus

-

Reaction vessel

-

Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

-

In a clean, dry reaction vessel, dissolve 3-aminobenzoic acid (1 molar equivalent) in the chosen anhydrous solvent.

-

To this solution, add the isocyanate source (1 molar equivalent) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-24 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can then be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying solid organic compounds.

Purification and Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the urea and carboxylic acid, N-H bonds).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: As an indicator of purity.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents. |

| Acidity (pKa) | The carboxylic acid group will be acidic. The ureido group is generally neutral but can be weakly basic. |

| Hydrogen Bonding | The ureido and carboxylic acid groups can act as both hydrogen bond donors and acceptors.[1] |

Potential Biological Activities and Mechanisms of Action

The ureido moiety is present in numerous biologically active compounds, suggesting that this compound could exhibit a range of pharmacological effects.[4] The biological roles of ureido-containing compounds often stem from their ability to mimic peptide bonds and interact with the active sites of enzymes.[1]

Enzyme Inhibition

Ureido-containing compounds are known to be effective enzyme inhibitors.[1]

-

Urease Inhibition: Given the structural similarity to urea, this compound could potentially inhibit urease, an enzyme implicated in pathologies such as peptic ulcers and urinary tract infections.[5]

-

Aminopeptidase N (APN) Inhibition: Ureido derivatives of amino acids are potent inhibitors of Aminopeptidase N, a metalloprotease involved in tumor growth and metastasis. The ureido group can chelate the zinc ion in the active site of the enzyme.[1]

-

Carbonic Anhydrase (CA) Inhibition: Ureido-substituted benzenesulfonamides have shown to be effective inhibitors of carbonic anhydrase isoforms.[1]

Anticancer Activity

Many ureido-containing compounds exhibit anticancer properties.[6][7] The mechanism of action can vary, but often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. For instance, some ureido derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines.

Antimicrobial Activity

The ureido motif is also found in compounds with antimicrobial activity.[8] The specific mechanism can differ, but may involve the disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Signaling Pathways

The interaction of ureido-containing compounds with various biological targets suggests their potential to modulate key signaling pathways. For example, by inhibiting enzymes like kinases or proteases, these compounds can interfere with pathways that regulate cell growth, differentiation, and apoptosis. The specific pathways affected would depend on the cellular targets of this compound.

Inferred Signaling Pathway Involvement

Caption: Inferred mechanism of action for this compound.

Quantitative Data (Hypothetical and Based on Analogs)

Due to the lack of specific data for this compound, the following table presents hypothetical quantitative data based on the activities of related benzoic acid and ureido-containing derivatives. This data is for illustrative purposes only and must be experimentally verified.

| Target/Activity | Compound Class | IC₅₀ / MIC / Kᵢ (Illustrative) | Reference (for analogous compounds) |

| Urease Inhibition | Halo-substituted ester/amide | 1.6 ± 0.2 nM | [5] |

| Anticancer (MCF-7) | Ursolic Acid Derivatives | < 0.1 µM | [6] |

| Antimicrobial (E. coli) | Benzoic Acid Derivatives | MIC = 1 mg/mL | [9] |

| Tyrosinase Inhibition | Aminobenzoic acid derivatives | Kᵢ = 3.8 - 5.15 µM |

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. The following sections outline general methodologies that could be adapted for the study of this compound.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Enzyme Inhibition Assay (General Protocol)

A common method to assess enzyme inhibition is to measure the enzyme's activity in the presence and absence of the potential inhibitor.

Materials:

-

Target enzyme (e.g., urease)

-

Substrate for the enzyme (e.g., urea)

-

Buffer solution to maintain optimal pH

-

Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or other detection instrument

Procedure:

-

Prepare a series of dilutions of the inhibitor.

-

In a multi-well plate or cuvettes, add the buffer, enzyme, and either the inhibitor or the solvent control.

-

Pre-incubate the enzyme with the inhibitor for a specific time.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinetic Analysis:

To determine the mechanism of inhibition (e.g., competitive, non-competitive), experiments are typically performed with varying concentrations of both the substrate and the inhibitor. The data is then often analyzed using a Lineweaver-Burk plot.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Microorganism (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Nutrient Broth)

-

Inhibitor (this compound)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare serial dilutions of the inhibitor in the growth medium.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism without inhibitor) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, its chemical structure suggests a high potential for diverse biological activities. The ureido moiety is a well-established pharmacophore, and its incorporation into the benzoic acid scaffold could lead to novel enzyme inhibitors, anticancer agents, or antimicrobial compounds.

This technical guide provides a foundational framework for the synthesis and evaluation of this compound, based on established chemical principles and data from analogous compounds. Future research should focus on the actual synthesis and rigorous biological screening of this compound to validate the hypotheses presented here. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its therapeutic potential and guiding the development of new drugs based on this promising chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel ureido-dihydropyridine scaffolds as theranostic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsisinternational.org [rsisinternational.org]

Spectroscopic Profile of 3-Ureidobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ureidobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on the analysis of its constituent functional groups and data from structurally analogous compounds, namely 3-aminobenzoic acid and phenylurea. This document is intended to serve as a foundational reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral databases and the known spectroscopic behavior of its core functional moieties.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.2 - 8.4 | Singlet (or Triplet, J ≈ 1.8 Hz) | 1H |

| H-4 | ~7.8 - 8.0 | Doublet (or Doublet of Doublets) | 1H |

| H-5 | ~7.4 - 7.6 | Triplet | 1H |

| H-6 | ~7.6 - 7.8 | Doublet (or Doublet of Doublets) | 1H |

| -COOH | ~12.0 - 13.0 (broad) | Singlet | 1H |

| Ar-NH- | ~8.5 - 9.5 (broad) | Singlet | 1H |

| -NH₂ | ~5.5 - 6.5 (broad) | Singlet | 2H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 - 170 |

| C=O (Urea) | ~153 - 156 |

| C-1 | ~131 - 134 |

| C-2 | ~128 - 131 |

| C-3 | ~139 - 142 |

| C-4 | ~120 - 123 |

| C-5 | ~124 - 127 |

| C-6 | ~118 - 121 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | O-H Stretch (Hydrogen-bonded)[1][2] |

| N-H (Urea) | 3500 - 3200 | Medium, Multiple Bands | N-H Stretch[3] |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak | C-H Stretch |

| C=O (Carboxylic Acid) | 1725 - 1680 | Strong, Sharp | C=O Stretch[1] |

| C=O (Urea, Amide I) | 1680 - 1630 | Strong | C=O Stretch[3] |

| N-H Bend (Urea, Amide II) | 1650 - 1550 | Medium | N-H Bend |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | C=C Stretch |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O Stretch |

| C-N (Urea) | 1480 - 1400 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 181.06 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 179.05 | Molecular ion peak (negative ion mode) |

| [M-H₂O+H]⁺ | 163.05 | Fragment ion (loss of water from carboxylic acid) |

| [M-NH₃+H]⁺ | 164.05 | Fragment ion (loss of ammonia from urea) |

| [M-HNCO+H]⁺ | 138.05 | Fragment ion (loss of isocyanic acid from urea) |

Experimental Protocols

The following are generalized methodologies for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube using a clean pipette.

-

If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the acquisition parameters, including a standard single-pulse sequence, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and applying a baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Employ a standard proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.[4]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty crystal.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

-

-

Cleaning:

-

After the analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.

-

Alternatively, the KBr pellet method can be used.[4]

-

Sample Preparation:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable and strong signal.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain structural information, perform fragmentation analysis by selecting the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. echemi.com [echemi.com]

- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. drawellanalytical.com [drawellanalytical.com]

Crystal Structure of a 3-Ureidobenzoic Acid Derivative: A Technical Overview

Disclaimer: This whitepaper addresses the crystal structure of a derivative of 3-Ureidobenzoic acid, specifically 3-(3-(pyridin-3-yl)ureido)benzoic acid . An extensive search did not yield publicly available crystallographic data for the parent compound, this compound. The following data and protocols pertain to the aforementioned pyridyl derivative.

Introduction

Urea and its derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their versatile hydrogen bonding capabilities, which play a crucial role in molecular recognition and the formation of supramolecular architectures. This document provides a detailed technical overview of the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, a compound that combines the structural features of benzoic acid and a pyridyl-substituted urea. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and molecular interactions of this class of compounds.

Crystallographic Data for 3-(3-(pyridin-3-yl)ureido)benzoic acid

The single-crystal X-ray diffraction analysis of 3-(3-(pyridin-3-yl)ureido)benzoic acid reveals an orthorhombic crystal system. The key crystallographic data and data collection parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value[1][2] |

| Empirical Formula | C₁₃H₁₁N₃O₃ |

| Formula Weight | 257.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 9.2062(6) Å |

| b | 11.5258(7) Å |

| c | 11.5263(7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1223.04(13) ų |

| Z | 4 |

| Calculated Density | 1.398 Mg/m³ |

| Absorption Coefficient | 0.101 mm⁻¹ |

| F(000) | 536 |

Data Collection and Refinement

| Parameter | Value[2] |

| Diffractometer | Bruker SMART |

| Scan Mode | φ and ω-scans |

| θ Range for Data Collection | 2.63 to 25.50° |

| Index Ranges | -11≤h≤11, -14≤k≤14, -14≤l≤14 |

| Reflections Collected | 7453 |

| Independent Reflections | 2045 [R(int) = 0.0300] |

| Completeness to θ = 25.50° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2045 / 1 / 172 |

| Goodness-of-fit on F² | 1.050 |

| Final R indices [I>2σ(I)] | R₁ = 0.0377, wR₂ = 0.0934 |

| R indices (all data) | R₁ = 0.0460, wR₂ = 0.1006 |

Molecular and Supramolecular Structure

In the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, the pyridine and benzene rings are connected by a ureido moiety. The molecule is not planar. The crystal packing is characterized by the formation of a one-dimensional polymeric structure through intermolecular hydrogen bonds involving the ureido group. Specifically, the carbonyl-oxygen atom of one molecule forms hydrogen bonds with the two nitrogen atoms of the ureido group of an adjacent molecule. This 1D chain is further extended into a three-dimensional network via a hydrogen bond between the carboxylic acid group and the pyridine nitrogen atom.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of 3-(3-(pyridin-3-yl)ureido)benzoic acid.

Synthesis of 3-(3-(pyridin-3-yl)ureido)benzoic acid[2]

-

Reactant Preparation: A solution of pyridine-3-isocyanate (4 mmol) in 15 mL of ethanol was prepared. A separate stirred solution of m-aminobenzoic acid (4 mmol) in 15 mL of ethanol was prepared in a three-necked flask.

-

Reaction: The pyridine-3-isocyanate solution was added to the m-aminobenzoic acid solution.

-

Reflux: The reaction mixture was refluxed for 4 hours.

-

Isolation: The solution was cooled to room temperature, resulting in the formation of a white precipitate.

-

Purification: The precipitate was collected by filtration and washed three times with ethanol and ether.

Crystallization[2]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified product at room temperature.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis process for 3-(3-(pyridin-3-yl)ureido)benzoic acid.

Caption: Synthesis workflow for 3-(3-(pyridin-3-yl)ureido)benzoic acid.

References

The Enigmatic Mechanism of Action of 3-Ureidobenzoic Acid: Acknowledging the Knowledge Gap and Exploring Related Bioactivities